

An In-depth Technical Guide to the Spectral Data of 4-Ethoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethoxyphenol

Cat. No.: B1293792

[Get Quote](#)

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Ethoxyphenol**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Spectral Data Summary

The following tables summarize the key spectral data for **4-Ethoxyphenol**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.78	d	2H	Ar-H (ortho to -OH)
6.70	d	2H	Ar-H (ortho to -OEt)
4.75	s	1H	-OH
3.95	q	2H	-O-CH ₂ -CH ₃
1.35	t	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
153.0	Ar-C-O
152.4	Ar-C-OH
116.0	Ar-CH
115.5	Ar-CH
64.0	-O-CH ₂ -CH ₃
15.0	-O-CH ₂ -CH ₃

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch
3050	Medium	Aromatic C-H stretch
2980, 2930	Medium	Aliphatic C-H stretch
1610, 1510	Strong	Aromatic C=C stretch
1230	Strong	Aryl-O stretch (ether)
1040	Strong	C-O stretch (alcohol)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
138	47	[M] ⁺ (Molecular Ion)
110	100	[M-C ₂ H ₄] ⁺
81	15	[C ₆ H ₅ O] ⁺
53	9	[C ₄ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of **4-Ethoxyphenol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **4-Ethoxyphenol** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent.^[1] Common solvents for NMR include Chloroform-d (CDCl_3) or Dimethyl sulfoxide- d_6 (DMSO-d_6).^[1] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[1]
- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H nuclei.^[2]
- **Data Acquisition:** For ^1H NMR, the spectral width is set to encompass all expected proton signals, typically from 0 to 12 ppm. For ^{13}C NMR, the spectral width is wider, usually from 0 to 220 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

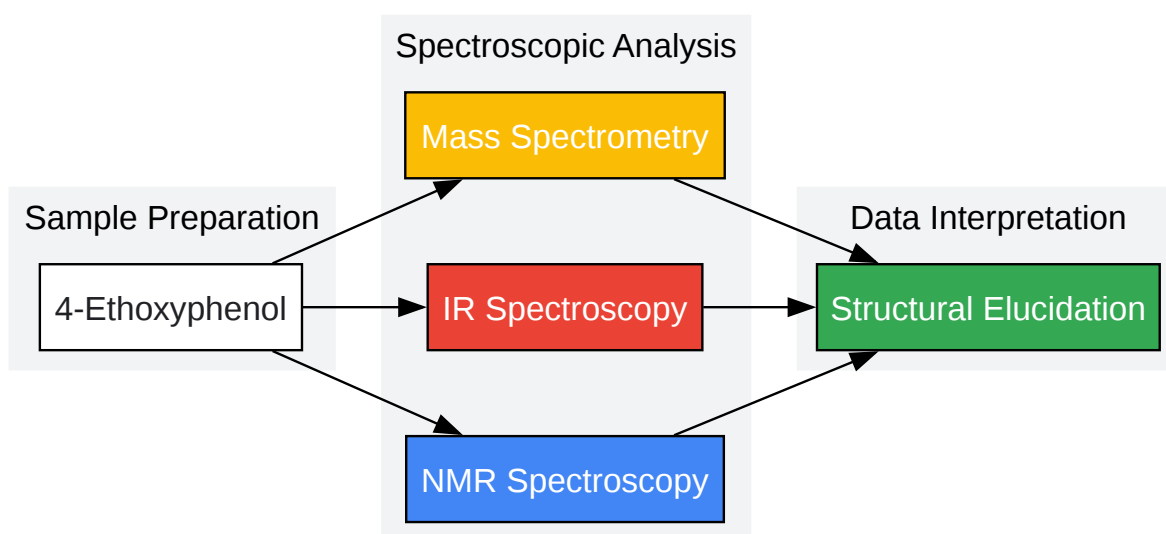
- **Sample Preparation:** For solid samples like **4-Ethoxyphenol**, one common method is to prepare a Nujol mull.^[3] A small amount of the solid is ground into a fine powder and then mixed with a few drops of Nujol (a mineral oil) to form a paste.^[3] This paste is then pressed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.^[3] Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent like carbon tetrachloride (CCl_4) or chloroform (CHCl_3) and placing it in a solution cell.^[4]
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is commonly used to record the IR spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For a volatile compound like **4-Ethoxyphenol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[5][6]
- **Instrumentation:** A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of the different ions produced. The molecular ion peak corresponds to the molecular weight of the compound.

Visualizations

The following diagram illustrates the general workflow for the spectral analysis of **4-Ethoxyphenol**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **4-Ethoxyphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 4-Ethoxyphenol | C₈H₁₀O₂ | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 4-Ethoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293792#spectral-data-of-4-ethoxyphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com